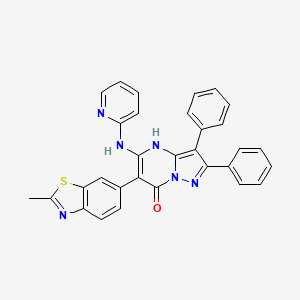

Mevociclib

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Mevociclib has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.

Biology: Investigated for its effects on cell cycle regulation and transcription.

Industry: Utilized in the development of new drugs and therapeutic agents.

Wirkmechanismus

- CDK7 : Mevociclib specifically inhibits CDK7, which is part of the CDK-activating complex (CAK). Along with cyclin H and MAT1, CDK7 phosphorylates cell cycle CDKs (such as CDK1, CDK2, CDK4, and CDK6) at their T-loop, thereby activating them and promoting cell cycle progression .

- Role : CDK7 also plays a crucial role in transcriptional regulation. As a component of the general transcription factor TFIIH, CDK7 phosphorylates RNA polymerase II (Pol II) at active gene promoters, facilitating transcription initiation .

- Transcriptional Regulation : this compound inhibits CDK7, leading to reduced phosphorylation of Pol II at serine 5 (Ser5) within the C-terminal domain (CTD). This impairs transcription initiation, affecting the expression of various genes, including those associated with cancer .

- Cell Cycle Arrest and Apoptosis : By disrupting CDK7-mediated cell cycle progression, this compound induces cell cycle arrest and apoptosis in cancer cells .

- Downstream Effects : Reduced transcription of super-enhancer-associated genes contributes to the antitumor effects of this compound .

- Impact on Bioavailability : Since this compound is administered intravenously, bioavailability is not a significant concern .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Mevociclib interacts with CDK7, a cyclin-dependent kinase, and inhibits its function . This interaction is crucial in the biochemical reactions involving this compound. The compound exhibits anti-proliferative and apoptotic effects in solid tumor cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits anti-proliferative and apoptotic effects in solid tumor cell lines . It also possesses anti-tumor activity in hematological and multiple aggressive solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CDK7 . As a selective CDK7 inhibitor, it binds to the same cysteine residue located outside of the canonical kinase domain . This binding interaction leads to enzyme inhibition, which in turn can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

Its anti-proliferative and apoptotic effects have been observed in solid tumor cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth. For instance, in a study involving a TNBC in vivo model, this compound administered at a dosage of 20mg/kg biweekly for 35 days was found to inhibit tumor growth .

Metabolic Pathways

Given its role as a CDK7 inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

Given its role as a CDK7 inhibitor, it is likely to be found in the nucleus where CDK7 is located .

Vorbereitungsmethoden

Mevociclib wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Eine gängige Methode beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid (DMSO), um eine Stammlösung herzustellen . Die genauen Synthesewege und industriellen Produktionsmethoden sind proprietär und können je nach Hersteller variieren.

Analyse Chemischer Reaktionen

Mevociclib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Eigenschaften und sein Verhalten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und die Transkription.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Cyclin-abhängige Kinase 7 (CDK7) hemmt. CDK7 bildet zusammen mit Cyclin H und MAT1 den CDK-aktivierenden Komplex (CAK), der für die T-Schleifenphosphorylierung verantwortlich ist, die für die Aktivierung der CDKs 1, 2, 4 und 6 erforderlich ist. Diese Aktivierung treibt den Zellzyklusfortschritt voran . Darüber hinaus phosphoryliert CDK7 die C-terminale Domäne der RNA-Polymerase II, wodurch die Transkriptionsinitiierung erleichtert wird .

Vergleich Mit ähnlichen Verbindungen

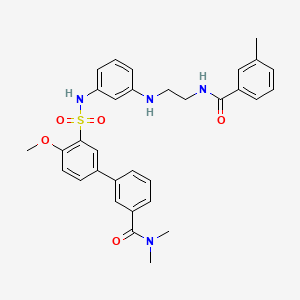

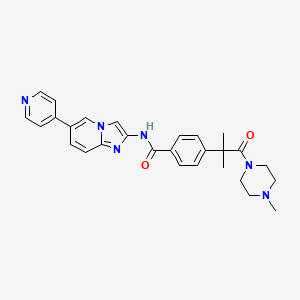

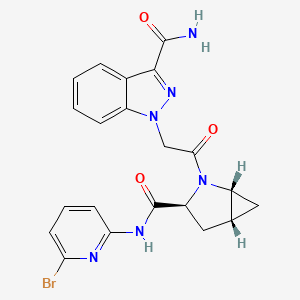

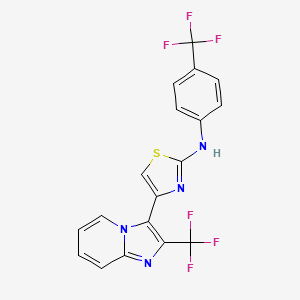

Mevociclib ist einzigartig in seiner hohen Selektivität für CDK7. Ähnliche Verbindungen umfassen:

BS-181: Ein nichtkovalenter selektiver CDK7-Inhibitor, der auf einem Pyrazolo[1,5-a]pyrimidin-Gerüst basiert.

ICEC0942 (CT7001): Ein weiterer selektiver CDK7-Inhibitor, der sich derzeit in klinischen Studien befindet.

SY-5609: Ein selektiver CDK7-Inhibitor mit potenziellen therapeutischen Anwendungen.

LY3405105: Ein selektiver CDK7-Inhibitor, der zur Krebsbehandlung entwickelt wird.

This compound zeichnet sich durch seine starken antiproliferativen und apoptotischen Wirkungen in verschiedenen Krebszelllinien aus .

Eigenschaften

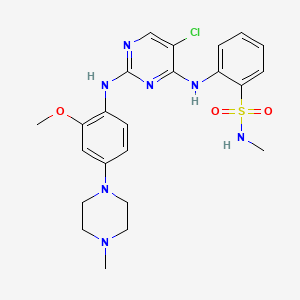

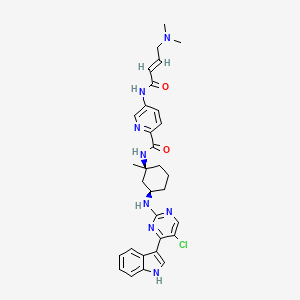

IUPAC Name |

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNYBYSTCRPAO-LXBQGUBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816989-16-8 | |

| Record name | Mevociclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.